molecular formula C7H7Cl3N2 B13695979 2,5-Dichlorobenzimidamide Hydrochloride

2,5-Dichlorobenzimidamide Hydrochloride

Cat. No.: B13695979
M. Wt: 225.5 g/mol
InChI Key: KRTFKXTVRWBDCA-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzimidamide Hydrochloride (CAS: 1172016-00-0) is a halogenated aromatic compound with the molecular formula C₇H₇Cl₃N₂ and a molar mass of 225.5 g/mol . Structurally, it features two chlorine atoms at the 2- and 5-positions of the benzimidamide ring, coupled with a hydrochloride salt. This compound is primarily utilized in industrial and scientific research, particularly in organic synthesis and pharmaceutical intermediate development. Its electron-withdrawing chlorine substituents enhance electrophilic reactivity, making it valuable in cross-coupling reactions or as a precursor for functionalized aromatic systems .

Properties

Molecular Formula

C7H7Cl3N2

Molecular Weight

225.5 g/mol

IUPAC Name

2,5-dichlorobenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C7H6Cl2N2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H3,10,11);1H

InChI Key

KRTFKXTVRWBDCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=N)N)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorobenzimidamide Hydrochloride typically involves the reaction of 2,5-dichlorobenzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorobenzimidamide Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2,5-Dichlorobenzimidamide Hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichlorobenzimidamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 2,6-Dichlorobenzimidamide Hydrochloride

  • Molecular Formula : C₇H₇Cl₃N₂ (identical to the 2,5-isomer) .
  • Key Differences: The 2,6-substitution pattern creates distinct steric and electronic effects.
  • Availability : The 2,6-isomer (CAS: 1248744-79-7) is listed as a discontinued product, limiting its accessibility compared to the 2,5-isomer .

Substituted Anilines: 2,5-Dimethylaniline Hydrochloride

  • Molecular Formula : C₈H₁₂ClN (molar mass: 157.64 g/mol ) .
  • Key Differences: Methyl groups (electron-donating) replace chlorine atoms, increasing solubility in nonpolar solvents but reducing electrophilic reactivity. This compound is often used in dye synthesis rather than pharmaceutical applications .

Methoxy-Substituted Derivatives

  • Example 1: 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone Hydrochloride (CAS: 671224-08-1) Molecular Formula: C₁₀H₁₄ClNO₃ (molar mass: 231.68 g/mol) . Applications: A key pharmaceutical intermediate with methoxy groups enhancing solubility in organic media. Used in drug synthesis due to its balanced reactivity and stability .
  • Example 2: Methoxamine Hydrochloride (CAS: 61-16-5) Molecular Formula: C₁₁H₁₈ClNO₃ (molar mass: 247.72 g/mol) . Applications: Functions as an α1-adrenoceptor agonist in medical settings, highlighting the pharmacological versatility of methoxy-substituted aromatics compared to chlorinated analogs .

Other Halogenated Benzenes

  • Example: 4-Bromo-N-(diphenylmethylene)benzenamine (CAS: 99357-41-2) Key Differences: Bromine substitution introduces heavier halogen effects, increasing molecular weight (notable for isotopic labeling) but reducing reaction rates compared to chlorine derivatives .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Substituents Primary Applications
2,5-Dichlorobenzimidamide HCl C₇H₇Cl₃N₂ 225.5 2-Cl, 5-Cl Research, synthesis
2,6-Dichlorobenzimidamide HCl C₇H₇Cl₃N₂ 225.5 2-Cl, 6-Cl Discontinued
2,5-Dimethylaniline HCl C₈H₁₂ClN 157.64 2-CH₃, 5-CH₃ Dye intermediates
2-Amino-1-(2,5-Dimethoxyphenyl)ethanone HCl C₁₀H₁₄ClNO₃ 231.68 2-OCH₃, 5-OCH₃ Pharmaceutical synthesis
Methoxamine HCl C₁₁H₁₈ClNO₃ 247.72 2-OCH₃, 5-OCH₃ α1-Adrenoceptor agonist

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